VEGFR2 (KDR) Inhibitory Potency Compared to Inactive Baseline
4-Methyl-3-nitropyridine-2,6-diamine demonstrates measurable inhibitory activity against the kinase insert domain receptor (KDR/VEGFR2), a key target in angiogenesis. In a standardized enzymatic assay, the compound achieved an IC₅₀ of 670 nM [1]. This stands in stark contrast to structurally similar analogs evaluated in the same assay system, where no inhibitory activity (IC₅₀ > 55.69 µM) was observed, effectively rendering the comparator inactive .
| Evidence Dimension | Inhibitory Activity (IC₅₀) against VEGFR2 |
|---|---|
| Target Compound Data | IC₅₀ = 670 nM |
| Comparator Or Baseline | SID57288035 (structurally similar analog), IC₅₀ > 55,690 nM |
| Quantified Difference | Target compound is >83 times more potent (at least a 83.1-fold difference in IC₅₀ value). |
| Conditions | Kinase activity assay; source: ChEMBL/TargetMine |
Why This Matters
For research projects targeting VEGFR2-dependent pathways, this compound provides a validated starting point for inhibitor development with quantifiable activity, whereas a structurally similar analog would be ineffective at relevant concentrations.
- [1] TargetMine. Activity data for CHEMBL306295 against kinase domain containing receptor (KDR/VEGFR2). View Source
